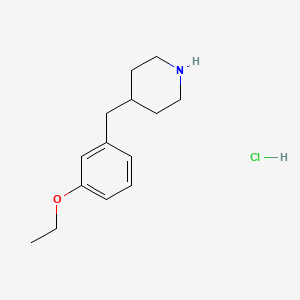

4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Vue d'ensemble

Description

The compound “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines . The molecule is named after the pepper plant Piper nigrum from which piperine was first isolated.

Molecular Structure Analysis

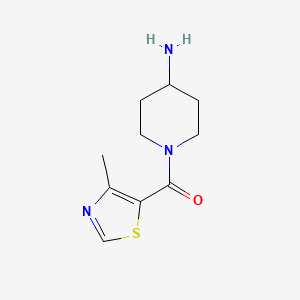

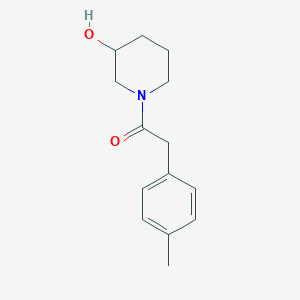

The molecular structure of “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” would likely consist of a piperidine ring attached to a benzyl group via a carbon atom. The benzyl group would have an ethoxy group attached to the third carbon .Chemical Reactions Analysis

The chemical reactions of “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” would likely be similar to those of other piperidine derivatives. For example, piperidines can undergo reactions such as N-alkylation, N-acylation, and ring-opening reactions .Applications De Recherche Scientifique

Anticancer Agent

Piperidine derivatives have been utilized as anticancer agents due to their ability to interfere with various biological pathways involved in cancer cell proliferation and survival . 4-(3-Ethoxy-benzyl)-piperidine hydrochloride could potentially be explored for its anticancer properties in various types of cancer.

Antiviral Activity

These compounds also show promise in antiviral therapy, particularly in the inhibition of viral entry or replication within host cells . Research into 4-(3-Ethoxy-benzyl)-piperidine hydrochloride may reveal its efficacy against specific viruses.

Antimalarial Applications

Piperidine derivatives have been studied for their antimalarial effects, which is crucial given the global impact of malaria . The compound could be a candidate for developing new antimalarial drugs.

Antimicrobial and Antifungal Uses

The broad-spectrum antimicrobial and antifungal activities of piperidine derivatives make them valuable in combating infections . 4-(3-Ethoxy-benzyl)-piperidine hydrochloride might contribute to new treatments for bacterial and fungal diseases.

Analgesic and Anti-inflammatory Properties

These compounds are known for their analgesic and anti-inflammatory effects, which can be beneficial in treating pain and inflammation-related disorders . The subject compound could be investigated for such therapeutic uses.

Anti-Alzheimer’s Disease

Piperidine derivatives have shown potential in treating neurodegenerative diseases like Alzheimer’s due to their ability to affect neurotransmitter systems . Research into 4-(3-Ethoxy-benzyl)-piperidine hydrochloride may uncover its utility in this field.

Antipsychotic and Anticoagulant Effects

These compounds have applications in mental health, particularly as antipsychotics, and also possess anticoagulant properties which can prevent blood clots . The compound’s role in these areas could be an interesting avenue for research.

Pharmaceutical Intermediates

Lastly, piperidine derivatives serve as versatile intermediates in organic synthesis, contributing to the creation of various pharmaceuticals . 4-(3-Ethoxy-benzyl)-piperidine hydrochloride might be used in synthesizing new drugs or improving existing ones.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFGQGWDPBZFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656562 | |

| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1172021-56-5 | |

| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)

![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)

amine](/img/structure/B1462641.png)